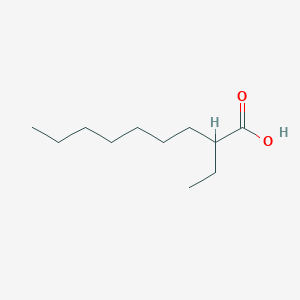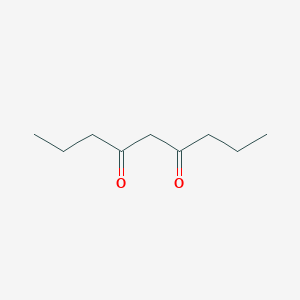![molecular formula C12H14Cl2Zr B079261 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- CAS No. 12109-71-6](/img/structure/B79261.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is an organometallic compound with the chemical formula C20H30Cl2Zr. It is a yellow crystalline solid that is soluble in non-polar organic solvents such as benzene and dichloromethane. This compound is widely used in organic synthesis and serves as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadienyl anion. The reaction is usually carried out under an inert atmosphere of nitrogen or argon to prevent oxidation. The reaction mixture is cooled to low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Aplicaciones Científicas De Investigación
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in hydrogenation, olefin polymerization, and alkylation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Dichlorobis[(1,2,3,4,5-eta)-1,2-dimethyl-2,4-cyclopentadien-1-yl]zirconium
Uniqueness
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and make it suitable for a wide range of chemical reactions. Its stability and solubility in non-polar solvents also contribute to its versatility in various applications .
Propiedades
Número CAS |
12109-71-6 |
|---|---|
Fórmula molecular |
C12H14Cl2Zr |
Peso molecular |
320.37 g/mol |
Nombre IUPAC |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
SMILES canónico |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



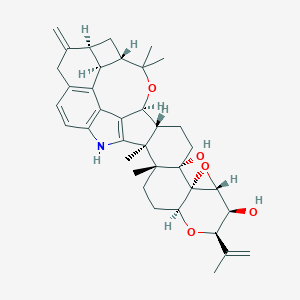
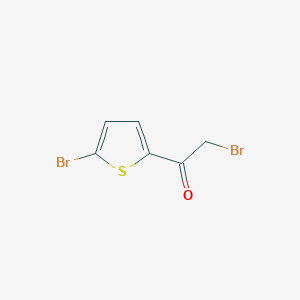
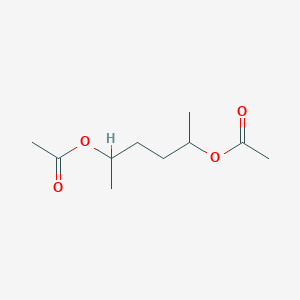
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)


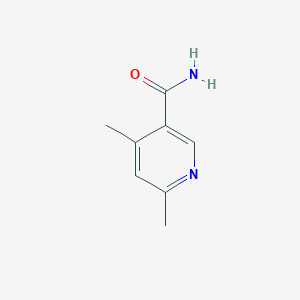
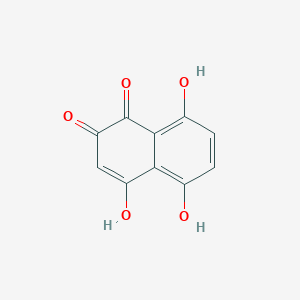

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)

